molecular formula C15H8Cl3NOS B14954778 3,4-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B14954778
M. Wt: 356.7 g/mol
InChI Key: NHYZPZCZYDYDJP-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is a chemical compound with a complex structure that includes multiple chlorine atoms and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3,4-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

3,4-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the benzothiophene core. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C15H8Cl3NOS

Molecular Weight

356.7 g/mol

IUPAC Name

3,4-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8Cl3NOS/c16-8-3-1-4-9(7-8)19-15(20)14-13(18)12-10(17)5-2-6-11(12)21-14/h1-7H,(H,19,20)

InChI Key

NHYZPZCZYDYDJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl

Origin of Product

United States

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